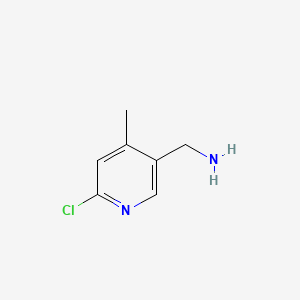

(6-Chloro-4-methylpyridin-3-YL)methanamine

Description

BenchChem offers high-quality (6-Chloro-4-methylpyridin-3-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-methylpyridin-3-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-4-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOBEGIODKIVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 4 Methylpyridin 3 Yl Methanamine and Analogues

Strategies for Pyridine (B92270) Ring Functionalization and Aminomethylation

The introduction of an aminomethyl group onto a functionalized pyridine ring is a key synthetic challenge. Various methodologies have been developed to achieve this transformation efficiently and with high yields.

Reduction-based methods are a common strategy for the synthesis of pyridylmethylamines. One such approach involves the reduction of pyridylmethylideneamines. For instance, 6-chloro-3-pyridylmethylideneamines can be reduced to the corresponding 6-chloro-3-pyridylmethylamines using hydrogen gas in the presence of a platinum catalyst. google.com This method is advantageous for its high yield and minimal byproduct formation, making it suitable for industrial applications. google.com

Another reduction approach involves the use of samarium diiodide (SmI2) in the presence of water, which can rapidly reduce pyridine to piperidine (B6355638) at room temperature in excellent yields. clockss.org However, for pyridine derivatives with chloro, amino, or cyano groups, this method can lead to the partial elimination of these functionalities. clockss.org

The choice of reducing agent and reaction conditions is crucial for the selective reduction of the desired functional group without affecting other sensitive parts of the molecule.

| Method | Reducing Agent | Substrate | Product | Key Advantages | Potential Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂/Platinum Catalyst | 6-chloro-3-pyridylmethylideneamines | 6-chloro-3-pyridylmethylamines | High yield, minimal byproducts google.com | Requires pressure equipment for hydrogen gas |

| Samarium Diiodide Reduction | SmI₂/H₂O | Pyridine derivatives | Piperidines or pyridines | Rapid reaction at room temperature clockss.org | Potential for elimination of functional groups clockss.org |

Multistep synthesis provides a versatile platform for the construction of highly substituted pyridylmethanamine derivatives. These routes often involve the sequential introduction of functional groups, allowing for precise control over the final molecular architecture.

One common strategy involves the dearomatization of pyridines to form dihydropyridine (B1217469) intermediates, which can then be further functionalized. nih.gov Metal-free dearomatization using amine boranes offers a mild and selective method for this transformation. nih.gov Another approach is the photoredox-catalyzed hydroaminoalkylation of halogenated vinyl pyridines, followed by an intramolecular N-arylation, which can be performed in a continuous flow system for automated synthesis. nih.gov

These multistep sequences enable the synthesis of a diverse range of pyridylmethanamine analogues with various substitution patterns, which is crucial for structure-activity relationship studies in drug discovery and materials science.

The use of pre-existing (6-Chloro-4-methylpyridin-3-yl) moieties is a direct and efficient approach to synthesizing the target compound and its derivatives. A key precursor is 2-chloro-5-chloromethyl-4-methylpyridine. This compound can be reacted with various amines to introduce the desired aminomethyl functionality.

For example, a patent describes the synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine by reacting 2-chloro-5-chloromethylpyridine with monomethylamine gas in toluene (B28343) at low temperatures. google.com This method highlights an improved technique that is simple, safe, and suitable for large-scale industrial production. google.com

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. mnstate.educerritos.edu In the context of pyridylmethanamine synthesis, a Grignard reagent can be added to a pyridine N-oxide, leading to the formation of a substituted dihydropyridine N-oxide. researchgate.net Subsequent reduction can then yield the desired piperidine or, with further oxidation, the substituted pyridine. researchgate.net

This method allows for the introduction of a wide variety of alkyl or aryl groups at specific positions on the pyridine ring. researchgate.net However, the success of Grignard reactions often depends on strictly anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent. mnstate.educerritos.edu

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines. libretexts.orgmasterorganicchemistry.comncert.nic.in This method utilizes potassium phthalimide (B116566) as a protected source of ammonia (B1221849). masterorganicchemistry.comncert.nic.in The phthalimide anion acts as a nucleophile and displaces a halide from a suitable alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide liberates the primary amine. libretexts.orgmasterorganicchemistry.com

In the synthesis of (6-Chloro-4-methylpyridin-3-YL)methanamine, 3-(chloromethyl)-6-chloro-4-methylpyridine would be the required alkyl halide. The Gabriel synthesis is particularly advantageous as it avoids the over-alkylation that can occur when using ammonia directly, thus leading to cleaner products and higher yields of the desired primary amine. masterorganicchemistry.com

Selective Chlorination and Methylation within the Pyridine Core

The precise installation of chloro and methyl groups on the pyridine ring is fundamental to the synthesis of (6-Chloro-4-methylpyridin-3-YL)methanamine.

Selective chlorination of the pyridine nucleus can be challenging due to the electron-deficient nature of the ring. However, methods have been developed to achieve regioselective chlorination. For instance, the chlorination of 3-amino-4-methylpyridine (B17607) at the 2-position can be achieved using hydrogen peroxide in hydrochloric acid. google.com Another approach involves the vapor-phase reaction of an alkyl pyridine with gaseous chlorine at elevated temperatures, which can lead to selective side-chain chlorination. google.com

Selective methylation can be accomplished through various C-H activation strategies. A catalytic method has been developed for the direct methylation of pyridines at the C-3 and C-5 positions using formaldehyde (B43269) as the methyl source. nih.gov This reaction proceeds through a temporary dearomatization of the pyridine ring. nih.gov

The ability to selectively functionalize the pyridine core is essential for building the specific substitution pattern of the target molecule and for creating a library of analogues for further investigation.

| Strategy | Key Reagents/Intermediates | Target Functionalization | Advantages | Disadvantages |

|---|---|---|---|---|

| Selective Chlorination | H₂O₂/HCl google.com | Chlorination at C-2 | Avoids gaseous chlorine | Substrate specific |

| Side-Chain Chlorination | Gaseous Cl₂ (vapor phase) google.com | Chlorination of alkyl substituent | Selective for side-chain | Requires high temperatures |

| Selective Methylation | Formaldehyde, catalyst nih.gov | Methylation at C-3/C-5 | Direct C-H functionalization | May require specific directing groups |

Regioselective Halogenation Techniques in Pyridine Chemistry

Regioselective halogenation is a cornerstone in the synthesis of substituted pyridines, as the introduction of a halogen atom provides a versatile handle for subsequent cross-coupling reactions. chemrxiv.org The inherent electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions such as high temperatures and the use of strong acids or Lewis acids. chemrxiv.orgnih.gov

Modern methodologies have been developed to overcome these limitations and achieve high regioselectivity. One strategy involves the temporary transformation of the pyridine ring. A ring-opening, halogenation, and ring-closing sequence can convert pyridines into reactive Zincke imine intermediates. chemrxiv.orgchemrxiv.org These intermediates undergo highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgchemrxiv.org

Another effective approach is the halogenation of pyridine N-oxides. This method provides practical access to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.govacs.org The N-oxide activation facilitates electrophilic attack, and careful selection of reagents and conditions, such as using phosphoryl chloride (POCl₃) with a base like 2,6-lutidine, can achieve high regioselectivity for the 2-position. acs.org For activated pyridines, such as those bearing amino, hydroxy, or methoxy (B1213986) groups, reagents like N-bromosuccinimide (NBS) can be used for regioselective monobromination in high yields. researchgate.net The reactivity and regioselectivity in these cases depend on the nature and position of the activating substituent. researchgate.net

Below is a table summarizing various regioselective halogenation methods for pyridine derivatives.

| Halogenation Method | Reagent(s) | Position Selectivity | Substrate | Key Features |

| Zincke Imine Intermediate | N-Tf-pyridinium salts, Halogen source | 3-position | Substituted Pyridines | Mild conditions, broad applicability. chemrxiv.orgchemrxiv.org |

| N-Oxide Activation | POCl₃, 2,6-lutidine | 2-position | Unsymmetrical Pyridine N-Oxides | High regioselectivity and yield, suitable for scale-up. acs.org |

| Activated Pyridine Halogenation | N-Bromosuccinimide (NBS) | Varies with substituent | Amino, Hydroxy, Methoxy Pyridines | High yields for monobrominated derivatives. researchgate.net |

| Phosphine-Mediated | Designed Phosphine (B1218219) Reagents, Halide Nucleophiles | 4-position | Unactivated Pyridines | Displaces a phosphonium (B103445) salt installed at the 4-position. nih.gov |

| Transition-Metal-Free | Sodium chlorite/bromite | 3-position | Imidazo[1,2-a]pyridines | Uses inexpensive halogen sources. nih.gov |

Introduction of Methyl Groups onto the Pyridine Ring

The introduction of methyl groups onto the pyridine ring is a critical step in synthesizing analogues of (6-Chloro-4-methylpyridin-3-YL)methanamine. Traditional methods like Friedel-Crafts alkylation are ineffective for the electron-deficient pyridine ring. google.com Consequently, a variety of alternative strategies have been developed.

One approach involves the reaction of pyridines with nucleophilic methyl sources, such as organolithium, Grignard, or organocopper reagents. semanticscholar.org To enhance the electrophilicity of the pyridine ring, it can be converted into a pyridinium (B92312) species, which then reacts with methyl nucleophiles to form dihydropyridine intermediates that are subsequently oxidized. semanticscholar.org Another strategy employs methyl radicals, which can be generated in situ from sources like methanol (B129727), allowing for methylation at room temperature. semanticscholar.org

Catalytic methods have also proven effective. A rhodium-catalyzed reaction utilizes methanol and formaldehyde to achieve C-3/5 methylation of C-4 functionalized pyridines through a process of temporary dearomatisation. rsc.orgrsc.org This method involves the in situ reduction of the pyridine ring to form a nucleophilic enamine intermediate, which then undergoes C-C bond formation. rsc.org A different catalytic system using Raney nickel with a high-boiling primary alcohol, such as 1-decanol, can achieve highly selective mono-α-methylation. researchgate.netnih.gov This process is believed to involve a heterogeneous mechanism where a methylating species is generated on the catalyst surface. nih.gov

The following table outlines different methods for introducing methyl groups to the pyridine ring.

| Methylation Method | Reagent(s)/Catalyst | Position Selectivity | Key Features |

| Nucleophilic Addition | Methyl Li, Mg, or Cu species | Varies | Often requires activation to pyridinium species. semanticscholar.org |

| Radical Methylation | Methanol (as radical source) | Varies | Can be performed under greener, room temperature conditions. semanticscholar.org |

| Rhodium Catalysis | Rh catalyst, Methanol, Formaldehyde | C-3/5 | Involves temporary dearomatisation of the pyridine ring. rsc.orgrsc.org |

| Nickel Catalysis | Raney Nickel, High-boiling alcohol (e.g., 1-decanol) | α-position | Highly selective mono-methylation. researchgate.netnih.gov |

| Vapor Phase Reaction | Methanol, Nickel-nickel oxide catalyst | α-position | Conducted at elevated temperatures (150-400 °C). google.com |

Microwave-Assisted Synthesis in Pyridylmethanamine Chemistry

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in heterocyclic chemistry, offering significant advantages over conventional heating methods. mdpi.comresearchgate.net The direct and uniform heating provided by microwaves often leads to dramatically reduced reaction times, increased yields, and cleaner reactions with easier work-ups. researchgate.netorientjchem.org These benefits are particularly advantageous in the synthesis of pyridylmethanamine derivatives and other complex heterocyclic systems. mdpi.com

The Bohlmann-Rahtz pyridine synthesis, a reaction between an enamine and an ethynyl (B1212043) ketone, can be performed as a one-pot procedure under microwave irradiation at 170°C. researchgate.netorganic-chemistry.org This approach provides superior yields and shorter reaction times (10-20 minutes) compared to conventional heating in a sealed tube. organic-chemistry.org Similarly, microwave irradiation has been successfully applied to multicomponent reactions for synthesizing various pyridine derivatives, including pyrazolo[3,4-b]pyridines. orientjchem.orgacs.org The use of microwaves in these reactions often facilitates purification and can increase average yields by a significant margin. orientjchem.org

The efficiency of MAOS makes it highly suitable for constructing libraries of compounds for drug discovery and for synthesizing pharmaceutically important molecules. orientjchem.orgacs.org

| Reaction Type | Reactants | Solvent | Microwave Conditions | Outcome |

| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, Alkynones | DMSO | 170°C, 10-20 min | High yields (up to 98%) of tri- or tetrasubstituted pyridines. organic-chemistry.org |

| Pyridine Dicarbonitriles Synthesis | Various | N/A | 90°C, 1 hr | Reaction time reduced from 24h; average yield increased by 15%. orientjchem.org |

| Dihydropyrazolopyridine Synthesis | Formyl-quinoline, 5-amino-1-phenylpyrazole, Dimedone | DMF | N/A | Efficient, catalyst-free, one-pot synthesis. acs.org |

| Pyridinium Salt Synthesis | Imidazo[1,5-a]pyridine derivatives, Iodoethane | Acetonitrile (B52724) | 155°C, 50 min | Synthesis of novel pyridinium salts. mdpi.com |

Purification and Isolation Techniques for Pyridylmethanamine Intermediates

The purification and isolation of pyridine-based intermediates are critical for obtaining high-purity final products. Common impurities in pyridine synthesis include water, unreacted starting materials, and related homologues like picolines and lutidines. lookchem.com A variety of techniques are employed to remove these contaminants.

Distillation is a fundamental method for purifying pyridine derivatives. google.com Fractional distillation is used to separate pyridine from other bases and impurities after initial drying with agents like solid potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or calcium hydride (CaH₂). lookchem.com For water removal, azeotropic distillation with solvents like toluene is also an effective strategy. lookchem.com

Extraction techniques are frequently used during work-up to remove pyridine, which is often used as a solvent or base. Washing the reaction mixture with a dilute acidic solution (e.g., 1-5% aq. HCl) converts the pyridine into its water-soluble pyridinium salt, allowing for its removal into the aqueous phase. researchgate.net An alternative extraction method involves washing with a saturated aqueous copper sulfate (B86663) (CuSO₄) solution, which forms a complex with pyridine, retaining it in the aqueous layer. researchgate.net

For more challenging separations, complex formation can be utilized. Pyridine and its derivatives can be precipitated from a solution as crystalline complexes with salts like zinc chloride (ZnCl₂) or as oxalates. lookchem.com The purified pyridine base is then regenerated from the complex by treatment with a strong base like NaOH. lookchem.com In some industrial processes, supercritical carbon dioxide is used as a solvent for extracting pyridine derivatives from aqueous solutions. google.com

| Purification Method | Reagents/Process | Impurities Targeted | Key Features |

| Fractional Distillation | Heat, Drying agents (KOH, CaH₂) | Water, picolines, lutidines | Standard method for separating compounds with different boiling points. lookchem.com |

| Acidic Extraction | Dilute HCl solution | Excess pyridine base | Converts pyridine to a water-soluble salt for easy removal. researchgate.net |

| Complexometric Extraction | Saturated aq. CuSO₄ | Excess pyridine base | Forms a colored complex with pyridine, aiding in its removal. researchgate.net |

| Complex Formation/Crystallization | Oxalic acid, ZnCl₂ | Homologues and other impurities | Isolates pyridine as a crystalline solid, which is then regenerated. lookchem.com |

| Supercritical Fluid Extraction | Carbon dioxide (supercritical) | Water-soluble impurities | An alternative extraction method used in industrial applications. google.com |

Chemical Transformations and Derivatization Strategies of 6 Chloro 4 Methylpyridin 3 Yl Methanamine and Its Derivatives

Reactions Involving the Primary Amine Group

The primary amine functionality in (6-Chloro-4-methylpyridin-3-YL)methanamine is a key site for a variety of chemical modifications, including nucleophilic acyl substitution, Schiff base formation, alkylation, arylation, and Mannich base formation.

Nucleophilic Acyl Substitution and Amide Formation

The primary amine of (6-Chloro-4-methylpyridin-3-YL)methanamine readily undergoes nucleophilic acyl substitution with a range of acylating agents, such as acid chlorides, acid anhydrides, and carboxylic acids activated by coupling agents, to form stable amide derivatives. This transformation is fundamental in medicinal chemistry for the synthesis of bioactive molecules. growingscience.com

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. growingscience.com For the coupling of carboxylic acids, activating agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) and an additive like 1-Hydroxybenzotriazole (HOBt) are often employed to facilitate the reaction. nih.govsci-hub.st These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to attack by the amine. sci-hub.st

The reaction conditions for these amide coupling reactions can be tailored based on the reactivity of the substrates. A variety of solvents can be used, with acetonitrile (B52724) and dichloromethane (B109758) being common choices. nih.govsci-hub.st

Table 1: Examples of Amide Coupling Reagents and Conditions This table is illustrative of common methods and not an exhaustive list of all possible conditions.

| Coupling Reagent System | Amine Substrate Type | Carboxylic Acid Substrate Type | Solvent | Typical Conditions |

| EDC, HOBt, DMAP | Electron-deficient amines | Functionalized carboxylic acids | Acetonitrile | Room temperature |

| HATU, DIPEA | Various amines | Various carboxylic acids | DMF | Room temperature |

| Thionyl chloride (SOCl₂) | Various amines | Carboxylic acid (forms acid chloride in situ) | Toluene (B28343) | Low to room temperature |

Schiff Base Formation and Subsequent Cycloaddition Reactions

(6-Chloro-4-methylpyridin-3-YL)methanamine can react with aldehydes and ketones, particularly aromatic aldehydes, to form Schiff bases, also known as imines. dergipark.org.tr This condensation reaction typically involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. nih.gov The formation of the characteristic carbon-nitrogen double bond (azomethine group) is a key feature of this reaction. dergipark.org.tr

Schiff bases derived from pyridinyl moieties are of interest due to their coordination chemistry and potential biological activities. researchgate.net The synthesis is often achieved by refluxing the amine and aldehyde in a suitable solvent like ethanol. dergipark.org.tr

The imine functionality of the resulting Schiff base contains a C=N double bond which can act as a dipolarophile in cycloaddition reactions. For instance, azomethine imines, which can be generated in situ, can undergo [3+2] cycloaddition reactions with such dipolarophiles to yield five-membered heterocyclic rings like pyrazolidines and pyrazolines. dergipark.org.tr

Alkylation and Arylation of the Nitrogen Atom

The nitrogen atom of the primary amine in (6-Chloro-4-methylpyridin-3-YL)methanamine can be functionalized through alkylation and arylation reactions. N-alkylation can be achieved by reacting the amine with alkyl halides. For instance, the synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine has been documented, which represents a methylation of the primary amine. researchgate.net

These reactions typically proceed via a nucleophilic substitution mechanism where the amine acts as the nucleophile. The degree of alkylation (mono-, di-, or tri-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions.

N-arylation can be more challenging but can be accomplished using methods like the Ullmann condensation or palladium-catalyzed cross-coupling reactions, which facilitate the formation of a carbon-nitrogen bond between the amine and an aryl halide.

Mannich Base Formation

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. google.com (6-Chloro-4-methylpyridin-3-YL)methanamine, as a primary amine, can participate in this reaction to form Mannich bases.

In this reaction, the amine first reacts with the aldehyde to form an electrophilic iminium ion. This ion then reacts with a carbanion generated from the active hydrogen-containing compound (a C-H acidic compound) to form the final Mannich base. This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminoalkyl group into a molecule.

Transformations of the Pyridine (B92270) Ring System

The pyridine core of (6-Chloro-4-methylpyridin-3-YL)methanamine is also amenable to chemical modification, primarily through substitution reactions on the aromatic ring.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Core

The pyridine ring is generally considered an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.orguoanbar.edu.iq Reactions like nitration, sulfonation, and halogenation require harsh conditions. uoanbar.edu.iq The presence of the electron-withdrawing chloro group further deactivates the ring. Electrophilic attack, when it does occur, is generally directed to the 3- and 5-positions relative to the nitrogen atom, as these positions are less electron-deficient. uoanbar.edu.iq

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. stackexchange.comechemi.com The presence of a good leaving group, such as the chloro substituent at the 6-position in the title compound, facilitates this type of reaction. youtube.comnih.gov The attack of a nucleophile at the 6-position would be stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom in the intermediate Meisenheimer complex. stackexchange.comresearchgate.net This makes the chloro group at the 6-position a prime site for displacement by various nucleophiles, such as alkoxides, thiolates, and amines. nih.govresearchgate.net

Table 2: Summary of Reactivity of the Pyridine Ring in (6-Chloro-4-methylpyridin-3-YL)methanamine

| Reaction Type | Reactivity of the Pyridine Ring | Preferred Position of Attack | Influence of Substituents |

| Electrophilic Aromatic Substitution | Deactivated | 5-position | The chloro and methyl groups have directing effects, but the overall deactivation by the pyridine nitrogen is dominant. |

| Nucleophilic Aromatic Substitution | Activated | 6-position (due to the chloro leaving group) | The chloro group at the 6-position is a good leaving group, activating this site for SNAr. |

Catalytic Cross-Coupling Reactions for Further Functionalization

The chloro-substituent at the 6-position of the pyridine ring in (6-Chloro-4-methylpyridin-3-YL)methanamine and its derivatives serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. While direct examples on the (6-Chloro-4-methylpyridin-3-YL)methanamine scaffold are not extensively documented in publicly available literature, the reactivity of similar 2-chloropyridine (B119429) and 2,6-dichloropyridine (B45657) systems provides valuable insights. For instance, the Suzuki-Miyaura coupling of 2,6-dichloropyridines has been shown to proceed efficiently, often with selectivity for one of the chloro groups, which can be influenced by the choice of catalyst and reaction conditions. The presence of the aminomethyl group at the 3-position and the methyl group at the 4-position, both being electron-donating, can influence the electronic properties of the pyridine ring and, consequently, the reactivity of the C-Cl bond. Generally, electron-donating groups can make the oxidative addition step of the catalytic cycle more challenging. However, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can often overcome this hurdle. nih.gov

Stille Coupling: The Stille reaction offers an alternative C-C bond-forming strategy, utilizing organotin reagents. wikipedia.org This method is known for its tolerance of a wide range of functional groups. libretexts.org The coupling of chloropyridines with various organostannanes, including vinyl-, aryl-, and alkylstannanes, is well-established. libretexts.orgorganic-chemistry.org For a substrate like (6-Chloro-4-methylpyridin-3-YL)methanamine, the primary amine of the aminomethyl group would likely require protection (e.g., as a Boc-carbamate) to prevent side reactions with the organotin reagent or interference with the catalytic cycle. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and can be performed under neutral or mildly basic conditions.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the reaction of choice, pairing the chloropyridine with a terminal alkyne. wikipedia.org This reaction is typically cocatalyzed by palladium and copper salts in the presence of a base. wikipedia.org The reactivity of chloropyridines in Sonogashira couplings can be lower than their bromo or iodo counterparts, often requiring more forcing conditions or specialized catalyst systems. However, successful couplings of chloropyridines have been reported, particularly with electron-deficient pyridines. soton.ac.ukorganic-chemistry.org For the (6-Chloro-4-methylpyridin-3-YL)methanamine scaffold, the electron-donating nature of the substituents might necessitate the use of more active catalyst systems, such as those employing bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst System | Key Considerations |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids/esters | Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) with a base (e.g., K₂CO₃, Cs₂CO₃) | Ligand choice is crucial to overcome the potential deactivation by the electron-rich pyridine. |

| Stille | Organostannanes (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Protection of the aminomethyl group is likely necessary. Toxicity of tin reagents is a consideration. wikipedia.org |

| Sonogashira | Terminal alkynes | Pd(0) catalyst and a Cu(I) co-catalyst (e.g., CuI) with a base (e.g., Et₃N) | May require more active catalysts or harsher conditions due to the lower reactivity of the C-Cl bond. soton.ac.ukorganic-chemistry.org |

Oxidative and Reductive Manipulations

The (6-Chloro-4-methylpyridin-3-YL)methanamine scaffold possesses multiple sites susceptible to oxidative and reductive transformations, allowing for further diversification of its derivatives.

Oxidative Manipulations:

The pyridine nitrogen is a common site for oxidation, leading to the formation of pyridine N-oxides. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. arkat-usa.org The resulting N-oxide can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. scripps.edu Importantly, methods have been developed for the selective N-oxidation of pyridines even in the presence of more easily oxidizable aliphatic amine functionalities by using an in situ protonation strategy. nih.gov This suggests that the pyridine nitrogen of the target scaffold could be selectively oxidized without affecting the aminomethyl group.

The aminomethyl group itself can also be a target for oxidation. Depending on the reaction conditions and the oxidizing agent employed, primary amines can be oxidized to imines, oximes, or nitriles. However, such transformations would need to be carefully controlled to avoid undesired side reactions on the pyridine ring.

Reductive Manipulations:

The chloro-substituent at the 6-position can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation, often employing catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source. asianpubs.org The reaction is typically carried out in a protic solvent, and the addition of a base may be necessary to neutralize the HCl generated during the reaction. It is crucial to select conditions that selectively reduce the C-Cl bond without affecting the pyridine ring or the aminomethyl group. Studies on the catalytic hydrogenation of substituted pyridines with platinum oxide (PtO₂) have demonstrated the reduction of the pyridine ring to a piperidine (B6355638) ring. researchgate.net Therefore, careful selection of the catalyst and reaction conditions is paramount to achieve the desired chemoselectivity.

| Transformation | Target Site | Typical Reagents and Conditions | Potential Outcome |

|---|---|---|---|

| Oxidation | Pyridine Nitrogen | m-CPBA, H₂O₂ | Formation of the corresponding pyridine N-oxide. arkat-usa.org |

| Aminomethyl Group | Various oxidizing agents | Formation of imines, oximes, or nitriles (requires careful condition screening). | |

| Reduction | Chloro Group | Catalytic hydrogenation (e.g., Pd/C, H₂) | Dehalogenation to yield (4-methylpyridin-3-YL)methanamine. |

| Pyridine Ring | Catalytic hydrogenation (e.g., PtO₂, H₂) | Reduction to the corresponding piperidine derivative. researchgate.net |

Derivatization for Library Synthesis

The (6-Chloro-4-methylpyridin-3-YL)methanamine scaffold is an excellent starting point for the construction of compound libraries for high-throughput screening in drug discovery and agrochemical research. nih.gov The presence of the primary aminomethyl group provides a key point for diversification.

A common strategy involves the derivatization of the amine through reactions such as acylation, sulfonylation, alkylation, and reductive amination. These reactions are generally robust and can be performed in a parallel synthesis format to rapidly generate a large number of analogs.

Acylation/Sulfonylation: The primary amine can be readily acylated with a wide variety of carboxylic acids, acid chlorides, or sulfonyl chlorides to produce a diverse set of amides and sulfonamides. These reactions are often high-yielding and tolerant of various functional groups on the coupling partner.

Alkylation: Direct N-alkylation of the primary amine can lead to secondary and tertiary amines. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones.

Urea and Thiourea Formation: Reaction of the aminomethyl group with isocyanates or isothiocyanates provides access to libraries of ureas and thioureas, which are common motifs in biologically active molecules.

The pyridine scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. researchgate.netnih.gov By combining the derivatization of the aminomethyl group with the functionalization of the chloro-substituent through cross-coupling reactions, a three-dimensional chemical space can be explored, leading to the generation of highly diverse and complex compound libraries. The use of building block strategies in combinatorial chemistry allows for the systematic exploration of this chemical space. nih.gov

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| Acylation | Carboxylic acids, Acid chlorides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines |

| Urea Formation | Isocyanates | Ureas |

| Thiourea Formation | Isothiocyanates | Thioureas |

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The inherent reactivity of (6-Chloro-4-methylpyridin-3-YL)methanamine makes it an attractive starting material for the synthesis of various fused heterocyclic systems, which are prominent motifs in numerous biologically active compounds.

Imidazo[1,2-a]pyridines:

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in medicinal chemistry, often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related synthon. nih.govmdpi.comorganic-chemistry.org While direct utilization of (6-Chloro-4-methylpyridin-3-YL)methanamine in this context is not extensively documented, its structural features suggest a potential pathway. The aminomethyl group could be transformed into a 2-aminopyridine moiety through a series of functional group interconversions. Subsequently, the chloro and methyl substituents on the pyridine (B92270) ring would be incorporated into the final imidazo[1,2-a]pyridine product, offering a route to novel substituted analogues. The Groebke–Blackburn–Bienaymé reaction represents a modern and efficient one-pot synthesis for imidazo[1,2-a]pyridines. mdpi.com

Quinazolinones:

Quinazolinones are another class of heterocyclic compounds with significant therapeutic applications. nih.govresearchgate.net Their synthesis typically involves the condensation of anthranilic acid derivatives with various reagents. nih.gov The aminomethyl group of (6-Chloro-4-methylpyridin-3-YL)methanamine could be envisioned to participate in cyclization reactions to form the pyrimidine (B1678525) ring of the quinazolinone core, following its coupling to a suitable anthranilic acid derivative. The chloro and methyl groups would serve as handles for further functionalization, allowing for the generation of a library of substituted quinazolinones.

Pyrazolo[1,5-a]pyrimidines:

Pyrazolo[1,5-a]pyrimidines are recognized as potent inhibitors of various protein kinases and are of significant interest in cancer therapy. nih.govnih.gov The synthesis of this heterocyclic system often involves the condensation of 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.netias.ac.in (6-Chloro-4-methylpyridin-3-YL)methanamine, after appropriate chemical modification to introduce a pyrazole (B372694) moiety, could serve as a precursor to novel pyrazolo[1,5-a]pyrimidines. The existing substituents on the pyridine ring would offer opportunities for structural diversification and optimization of biological activity.

Building Block in the Construction of Advanced Organic Architectures

The presence of multiple, orthogonally reactive functional groups makes (6-Chloro-4-methylpyridin-3-YL)methanamine a valuable building block for the construction of complex, three-dimensional organic architectures. lifechemicals.com The chloro substituent can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce aryl or heteroaryl groups. The aminomethyl group can be acylated, alkylated, or used as a point of attachment for peptide chains or other molecular fragments. The methyl group can also be functionalized through radical reactions. This multi-faceted reactivity allows for the stepwise and controlled elaboration of the pyridine core, leading to the synthesis of intricate molecular designs with potential applications in materials science and supramolecular chemistry. rsc.org

Application in Diversification Strategies for Lead Compound Development

In the process of drug discovery, the optimization of a lead compound is a critical step that involves the systematic modification of its structure to improve potency, selectivity, and pharmacokinetic properties. youtube.comnih.govbiobide.com (6-Chloro-4-methylpyridin-3-YL)methanamine can serve as a versatile scaffold for such diversification strategies. The ability to independently modify the chloro, methyl, and aminomethyl groups allows for the rapid generation of a library of analogues. nih.gov For instance, the chloro group can be replaced with a variety of substituents through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The aminomethyl group provides a handle for introducing diverse side chains. This approach enables a thorough exploration of the structure-activity relationship (SAR) and facilitates the identification of compounds with improved therapeutic profiles.

Role in the Synthesis of Specific Pharmaceutical Intermediates

Substituted pyridines are integral components of numerous pharmaceutical agents. nih.govgoogle.com Chloromethylpyridine derivatives, in particular, are known to be key intermediates in the synthesis of various drugs. google.comguidechem.commedchemexpress.comindiamart.com For example, 3-(Chloromethyl)pyridine hydrochloride is a crucial intermediate in the synthesis of Polo-like kinase 4 (PLK4) inhibitors, which are being investigated as potential anti-cancer agents. guidechem.com Given its structural similarity, (6-Chloro-4-methylpyridin-3-YL)methanamine is poised to be a valuable intermediate for the synthesis of novel active pharmaceutical ingredients (APIs). The specific combination of substituents on the pyridine ring could lead to the development of new drugs with unique pharmacological profiles.

Advanced Spectroscopic Characterization for Structural Elucidation of 6 Chloro 4 Methylpyridin 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of (6-Chloro-4-methylpyridin-3-YL)methanamine is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, the methyl protons, and the amine protons. Based on data from closely related structures like 2-chloro-3-amino-4-methylpyridine (B1178857), the aromatic protons on the pyridine (B92270) ring would appear as distinct doublets in the downfield region (typically δ 7.0-8.5 ppm) due to their deshielding environment. The methyl protons (-CH₃) would present as a singlet in the upfield region (around δ 2.1-2.5 ppm). The methylene protons (-CH₂-) adjacent to the amine group would likely appear as a singlet around δ 3.8-4.5 ppm, and the amine protons (-NH₂) would show a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For (6-Chloro-4-methylpyridin-3-YL)methanamine, distinct signals are expected for each of the six carbon atoms in the pyridine ring, the methyl carbon, and the methylene carbon. The carbon atoms of the pyridine ring are expected to resonate in the δ 110-160 ppm range. The carbon bearing the chlorine atom (C6) would be significantly influenced by the halogen's electronegativity. The methyl carbon would appear at a characteristic upfield chemical shift (around δ 18-25 ppm), while the methylene carbon would be found further downfield (approximately δ 40-50 ppm).

A patent for the related compound 2-chloro-3-amino-4-methylpyridine reports the following ¹³C NMR chemical shifts: 140.0, 136.2, 135.6, 131.9, 125.7, and 19.0 ppm, which can serve as a reference for predicting the shifts in the target molecule. google.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (6-Chloro-4-methylpyridin-3-YL)methanamine

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Pyridine-H | 7.0 - 8.5 | 110 - 160 |

| -CH₃ | 2.1 - 2.5 | 18 - 25 |

| -CH₂- | 3.8 - 4.5 | 40 - 50 |

| -NH₂ | Variable (broad) | N/A |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of (6-Chloro-4-methylpyridin-3-YL)methanamine would be characterized by several key absorption bands.

The N-H stretching vibrations of the primary amine group are expected to appear as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups would be observed between 2850 and 3100 cm⁻¹. The C=C and C=N stretching vibrations characteristic of the pyridine ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

For comparison, the FTIR spectrum of the analogous 2-chloro-3-amino-4-methylpyridine shows characteristic peaks at 3429, 3308, and 3198 cm⁻¹ (N-H stretching), and 1630, 1590, and 1550 cm⁻¹ (ring vibrations). google.com

Interactive Data Table: Key FTIR Absorption Bands for (6-Chloro-4-methylpyridin-3-YL)methanamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Chloroalkane (-Cl) | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS, DIPMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of (6-Chloro-4-methylpyridin-3-YL)methanamine, allowing for the confirmation of its elemental composition. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 3:1.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For (6-Chloro-4-methylpyridin-3-YL)methanamine, common fragmentation pathways would likely involve the loss of the chlorine atom, the amine group, or cleavage of the bond between the methylene group and the pyridine ring. Data for the related N-methylated compound, 1-(6-Chloropyridin-3-yl)-N-methylmethanamine, is available and can provide insights into the expected fragmentation. mzcloud.org The mass spectrum of 2-chloro-3-amino-4-methylpyridine shows a molecular ion peak and significant fragments corresponding to the loss of chlorine and other moieties. google.com

Interactive Data Table: Predicted Mass Spectrometry Data for (6-Chloro-4-methylpyridin-3-YL)methanamine (C₇H₉ClN₂)

| Ion | m/z (predicted) | Description |

| [M]⁺ | 156/158 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| [M-NH₂]⁺ | 140/142 | Loss of amino group |

| [M-Cl]⁺ | 121 | Loss of chlorine atom |

| [C₆H₆N-CH₂]⁺ | 106 | Cleavage of CH₂-pyridine bond |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Interactive Data Table: Crystallographic Data for the Related Compound 2-Chloro-4-methylpyridin-3-amine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9877 (8) |

| b (Å) | 12.8468 (15) |

| c (Å) | 12.8408 (19) |

| β (°) | 90.872 (14) |

| V (ų) | 657.75 (18) |

| Z | 4 |

Source: Acta Crystallographica Section E, 2007, E63, o761-o762 researchgate.net

Specialized Spectroscopic Techniques (e.g., ¹⁹F NMR, ¹H-¹⁵N HMBC) for Detailed Structural Confirmation

For derivatives of (6-Chloro-4-methylpyridin-3-YL)methanamine, more specialized NMR techniques may be employed for detailed structural confirmation.

¹⁹F NMR: If the molecule is functionalized with fluorine atoms, ¹⁹F NMR spectroscopy becomes an essential tool. It provides information about the chemical environment of each unique fluorine atom, including through-bond and through-space couplings to other nuclei, which can be crucial for determining stereochemistry and conformation.

¹H-¹⁵N HMBC: Heteronuclear Multiple Bond Correlation (HMBC) experiments that correlate the chemical shifts of protons and nitrogen-15 (B135050) can be particularly useful for establishing long-range connectivity. A ¹H-¹⁵N HMBC spectrum would show correlations between protons and nitrogen atoms that are two or three bonds away. This would definitively confirm the position of the aminomethyl group on the pyridine ring by showing correlations between the methylene protons and the nitrogen atom of the pyridine ring, as well as the nitrogen of the amine group.

Methodological Innovations and Analytical Techniques in Pyridylmethanamine Research

High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) and screening have become pivotal in accelerating the discovery of novel compounds and optimizing reaction pathways. These methodologies allow for the rapid generation and evaluation of large libraries of molecules, significantly reducing the time and resources required in early-stage research.

In the context of pyridylmethanamine research, miniaturized and automated platforms are employed to synthesize compound libraries on a nanomole scale. rsc.org Acoustic dispensing technology, for example, can be used to perform reactions in high-density formats like 1536-well plates. rsc.org This approach is particularly well-suited for multicomponent reactions (MCRs), such as the Groebcke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which can generate diverse molecular structures in a single step. rsc.org

Once synthesized, these unpurified libraries can be directly subjected to high-throughput screening assays. Techniques like Differential Scanning Fluorimetry (DSF) and Microscale Thermophoresis (MST) are used to assess the binding affinity of the synthesized compounds against biological targets, such as proteins or enzymes. rsc.org This seamless integration of synthesis and screening provides immediate feedback on the activity of newly created molecules, enabling rapid identification of promising candidates from a large and diverse chemical space. rsc.orgnih.gov A robust methodological platform for screening putative inhibitors often involves employing multiple, complementary techniques to validate findings. nih.gov

| Parameter | High-Throughput Methodology | Description |

| Synthesis Scale | Nanomole | Reduces reagent consumption and waste. rsc.org |

| Reaction Format | 1536-well plates | Allows for massive parallel synthesis. rsc.org |

| Dispensing Tech | Acoustic Dispensing | Enables precise, contact-free liquid handling. rsc.org |

| Screening Assay | Differential Scanning Fluorimetry (DSF) | Measures shifts in protein thermal stability upon ligand binding. rsc.org |

| Validation Assay | Microscale Thermophoresis (MST) | Cross-validates binding interactions identified in primary screens. rsc.org |

Chromatographic Separation Techniques (e.g., HPLC, Column Chromatography)

The purification of (6-Chloro-4-methylpyridin-3-YL)methanamine and related basic compounds presents unique challenges that necessitate specialized chromatographic techniques. Both column chromatography and High-Performance Liquid Chromatography (HPLC) are essential tools for isolating the target compound with high purity.

For preparative scale purification, flash column chromatography is commonly used. rsc.org However, the basic nature of the amine functional group can lead to strong interactions with the acidic silanol (B1196071) groups on standard silica (B1680970) gel, resulting in poor peak shape and inefficient separation. To overcome this, alternative stationary phases are employed. Amine-functionalized silica provides a basic surface that minimizes these undesirable interactions, allowing for effective separation using less aggressive solvent systems like hexane/ethyl acetate. biotage.com

For analytical and preparative HPLC, several modes can be utilized.

Reversed-Phase (RP-HPLC): This is a widely used technique, but for basic compounds like aminopyridines, mobile phase pH control is critical. To ensure good retention and peak shape, the pH should be adjusted to be at least two units above the analyte's pKa, keeping the amine in its neutral, free-base form, which increases its lipophilicity and retention. biotage.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective alternative for separating polar and hydrophilic compounds that are poorly retained in reversed-phase systems. sielc.com

Hydrogen-Bonding Chromatography: Specialized columns, such as those designated SHARC, utilize hydrogen bonding as the primary separation mechanism. This innovative approach offers unique selectivity for isomers of aminopyridine, where separation is achieved based on the differential hydrogen bonding interactions between the analytes and the stationary phase. sielc.com

| Technique | Stationary Phase | Typical Mobile Phase | Key Application |

| Flash Chromatography | Amine-functionalized Silica | Hexane / Ethyl Acetate | Preparative purification of basic amines. biotage.com |

| Reversed-Phase HPLC | C18 | Acetonitrile (B52724) / Water with pH-adjusting additives | Purity analysis and preparative separation. biotage.com |

| HILIC | Zwitterionic or other polar phases | High organic content (e.g., Acetonitrile) with aqueous buffer | Separation of highly polar pyridines. sielc.comsigmaaldrich.com |

| Hydrogen-Bonding HPLC | SHARC 1 | Acetonitrile / Methanol (B129727) with additives (e.g., Formic Acid) | Isomer separation based on hydrogen bonding capacity. sielc.com |

Reaction Monitoring and Optimization Protocols

Effective reaction monitoring and optimization are crucial for maximizing yield, minimizing impurities, and ensuring reproducibility in the synthesis of (6-Chloro-4-methylpyridin-3-YL)methanamine.

A standard and accessible method for monitoring reaction progress is Thin-Layer Chromatography (TLC). rsc.org By spotting the reaction mixture on a silica gel plate and developing it with an appropriate eluent (e.g., n-hexane/ethyl acetate), chemists can qualitatively track the consumption of starting materials and the formation of the product. Visualization is typically achieved using UV light or chemical staining agents. rsc.org

For more rapid and quantitative optimization, modern techniques that integrate with high-throughput systems are used. Microdroplet-assisted reactions coupled with online mass spectrometry (MS) detection represent a powerful platform for screening optimal reaction conditions. nih.gov This approach allows for the investigation of multiple parameters—such as solvent composition, reagent ratios, and temperature—in milliseconds. The accelerated reaction rates within microdroplets and the immediate MS analysis enable the rapid identification of conditions that provide the highest conversion rate and yield, significantly shortening the development timeline compared to conventional bulk-phase reactions. nih.gov

Solvent-Free Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. scispace.comresearchgate.net When conducted under solvent-free conditions, these reactions offer significant environmental and economic advantages, including reduced waste, lower costs, and often shorter reaction times. researchgate.netmdpi.com

The synthesis of substituted pyridine (B92270) rings, the core of pyridylmethanamine derivatives, is well-suited to MCRs. A common approach involves the one-pot condensation of aldehydes, a compound with an active methylene (B1212753) group (like malononitrile), and a primary amine. scispace.comresearchgate.net Performing this type of reaction under fusion conditions (heating the neat reactant mixture without any solvent) can lead to high yields of the desired pyridine derivative. researchgate.net This methodology avoids the use of potentially hazardous solvents and simplifies the workup procedure, as the product may often be isolated by simple recrystallization. The development of solvent-free MCRs represents a key advancement in green chemistry for constructing structurally diverse fused pyridopyrimidine and aminopyridine skeletons. mdpi.com

| Feature | Description | Advantage |

| Reaction Type | One-Pot Multicomponent Condensation | Three or more reactants are combined in a single synthetic operation. scispace.com |

| Condition | Solvent-Free / Fusion | The reaction is conducted by heating a mixture of the neat reactants. researchgate.net |

| Atom Economy | High | Most atoms of the reactants are incorporated into the final product. scispace.com |

| Yield & Time | Good to High Yields | Reactions often proceed to completion in a shorter time compared to solution-phase methods. mdpi.com |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity for Substituted Pyridylmethanamines

A primary emerging paradigm is the direct C-H functionalization of the pyridine (B92270) core. rsc.org This strategy avoids the need for pre-functionalized starting materials by directly converting carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org Developing catalytic systems that can selectively target specific C-H bonds on a substituted pyridine ring like (6-Chloro-4-methylpyridin-3-YL)methanamine is a major goal. nih.gov For instance, new bifunctional nickel catalysts have shown the ability to reverse conventional site-selectivity in pyridine C-H activation, opening pathways to previously inaccessible isomers. chemrxiv.org Research into ligands that can direct a metal catalyst to a specific position, such as the C5 position of the target molecule, will be critical. nih.gov

Another key area for enhancing efficiency is the adoption of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch synthesis, including superior heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, scalable production. beilstein-journals.orgnih.gov Implementing multi-step syntheses of pyridylmethanamines in a continuous flow system can dramatically reduce reaction times and improve yields. nih.govresearchgate.net Future work will likely involve designing integrated flow platforms that combine reaction, separation, and purification steps to create a seamless and highly efficient manufacturing process for these compounds. beilstein-journals.org

| Synthetic Paradigm | Key Advantages | Future Research Focus |

| Direct C-H Functionalization | Increased atom economy, reduced step count, access to novel derivatives. rsc.orgbeilstein-journals.org | Development of site-selective catalysts, late-stage functionalization of complex molecules. nih.govacs.org |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control, process intensification. nih.govresearchgate.net | Integration of multi-step sequences, real-time analytics, and automated optimization. acs.org |

| Cascade Annulation | High bond-forming efficiency, construction of complex rings in a single step. acs.org | Discovery of new cascade reactions for diverse pyridine substitution patterns. nih.gov |

Exploration of New Chemical Transformations for Diverse Applications of (6-Chloro-4-methylpyridin-3-YL)methanamine

The functional groups of (6-Chloro-4-methylpyridin-3-YL)methanamine—a chloro substituent, a methyl group, and a primary aminomethyl group—provide multiple handles for diverse chemical transformations. Future research will focus on leveraging modern catalytic methods to explore new derivatizations for applications in medicinal chemistry and materials science.

The chlorine atom at the 6-position is an ideal site for transition-metal-catalyzed cross-coupling reactions . While methods like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are established, future work will aim to expand their scope to include more complex and novel coupling partners. researchgate.netresearchgate.net Developing catalysts that are tolerant of the aminomethyl group and can operate under milder conditions is a key objective. nih.gov This would allow for the efficient synthesis of large libraries of 6-substituted pyridylmethanamine analogs with diverse aryl, alkyl, and heteroatom-containing groups.

The functionalization of the methyl group and the pyridine ring itself via C-H activation represents another exciting frontier. beilstein-journals.org While the chloro and aminomethyl groups direct reactivity, new catalysts could enable selective functionalization at the C5 position or even the methyl group, providing access to derivatives that are difficult to synthesize using conventional methods. chemrxiv.orgnih.gov Furthermore, the primary amine can be used as a versatile synthon for creating a wide range of functional groups, including amides, sulfonamides, and secondary or tertiary amines, each modulating the compound's physicochemical properties for different applications.

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction of Pyridine-based Amines

Computational chemistry is an increasingly vital tool for understanding and predicting the behavior of molecules, thereby accelerating the design process. bioscipublisher.comchemistryjournals.net For pyridine-based amines, future research will leverage more powerful computational techniques to provide deeper insights into reaction mechanisms and to more accurately predict molecular properties.

Quantum mechanics (QM) methods are fundamental for studying electronic structure and reactivity. bioscipublisher.comresearchgate.net Future directions will involve the routine application of high-level QM calculations to elucidate the step-by-step mechanisms of complex catalytic reactions, such as the C-H functionalization pathways for pyridines. aps.orgmdpi-res.com This understanding can guide the rational design of more efficient and selective catalysts. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches will be essential for modeling reactions in a solvent or within a biological environment, providing a more realistic picture of the system's behavior. bioscipublisher.com

Beyond reaction mechanisms, computational models will be refined to provide highly accurate predictions of key properties for drug discovery. This includes physicochemical properties like solubility and membrane permeability, as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. chemrevlett.comsteeronresearch.com Molecular dynamics (MD) simulations can be used to study the conformational flexibility of pyridylmethanamine derivatives and their interactions with biological targets like proteins and enzymes, offering crucial insights for structure-based drug design. chemistryjournals.net

| Computational Method | Application in Pyridine-Amine Research | Future Direction |

| Quantum Mechanics (QM) | Elucidation of reaction mechanisms, calculation of electronic properties. bioscipublisher.comresearchgate.net | Routine use for catalyst design, accurate prediction of reaction kinetics and thermodynamics. mdpi-res.com |

| Molecular Dynamics (MD) | Simulation of conformational behavior, study of drug-target binding. chemistryjournals.net | Longer timescale simulations, integration with machine learning for enhanced sampling. |

| QSAR/ADMET Prediction | Modeling relationships between structure and activity/toxicity. chemrevlett.comchemrevlett.com | Development of more robust and predictive models using larger datasets and advanced algorithms. |

Integration with Machine Learning for Accelerated Discovery of Pyridylmethanamine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is poised to fundamentally reshape the landscape of molecular discovery. nih.govnih.gov For pyridylmethanamine derivatives, these technologies can accelerate nearly every stage of the discovery pipeline, from initial design to synthesis planning.

One of the most immediate applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. By training ML algorithms on datasets of existing pyridine derivatives and their biological activities, researchers can build models that accurately predict the potency or toxicity of new, unsynthesized compounds. chemrevlett.comjmpas.com This allows for the rapid virtual screening of vast chemical libraries, prioritizing the most promising candidates for synthesis and testing. nih.gov

Beyond prediction, generative models offer a paradigm shift for de novo drug design. peng-lab.orgresearchgate.net These deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns of chemical structures from large databases. nih.govresearchgate.net They can then be used to generate entirely novel molecular structures, including new pyridylmethanamine scaffolds, that are optimized for desired properties, such as high predicted activity and low predicted toxicity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.